![molecular formula C10H11BN2O2 B11900294 (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C₁₀H₁₁BN₂O₂ and a molecular weight of 202.02 g/mol . This compound is part of a class of heterocyclic compounds containing both nitrogen and boron atoms, which are of significant interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities .
Analyse Chemischer Reaktionen
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various signaling pathways and biological processes, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid include other pyrrolo[2,3-b]pyridine derivatives and boronic acid-containing compounds. These similar compounds may share structural features but differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C10H11BN2O2 |
|---|---|
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6,14-15H,1-2H2,(H,12,13) |
InChI-Schlüssel |
XRGYQAZWHCBIJY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=C(NC2=NC=C1)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



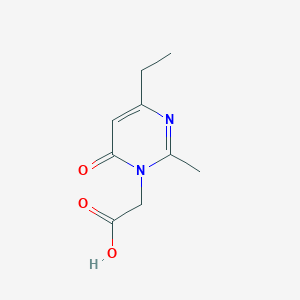

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
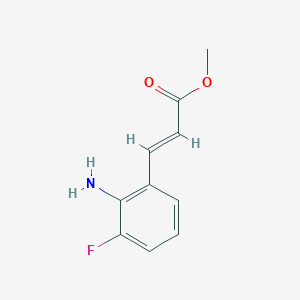

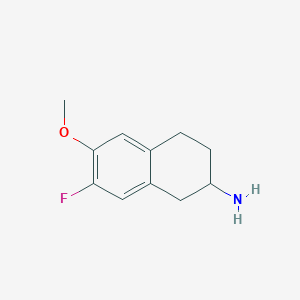
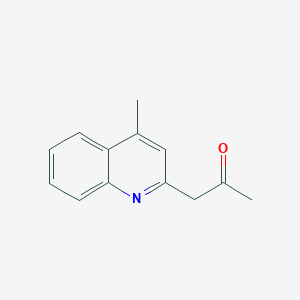
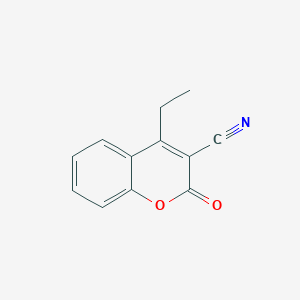
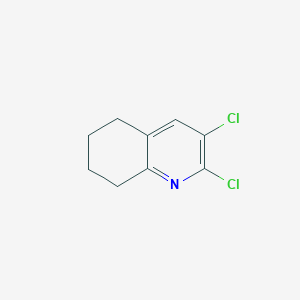
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

